

# The Role of Foslinanib in Inhibiting Vasculogenic Mimicry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo, matrix-rich vascular networks, contributing to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies. **Foslinanib** (CVM-1118), a novel orally bioavailable small molecule, has emerged as a promising therapeutic agent that actively inhibits VM. This technical guide provides an in-depth overview of the mechanism of action of **Foslinanib**, focusing on its role in the intricate signaling pathways that govern VM. We present available quantitative data, detailed experimental protocols for assessing VM, and visualizations of the key signaling cascades to offer a comprehensive resource for researchers and drug development professionals in oncology.

# Introduction to Vasculogenic Mimicry

Vasculogenic mimicry is a hallmark of aggressive cancers, including melanoma, glioblastoma, and various carcinomas.[1] Unlike angiogenesis, which involves the sprouting of new blood vessels from pre-existing endothelium, VM is characterized by the remarkable plasticity of cancer cells to mimic endothelial cells and form perfusable, vessel-like structures.[1][2] The presence of VM is often correlated with poor patient prognosis, increased tumor metastasis, and resistance to therapies targeting vascular endothelial growth factor (VEGF).[3]



Key molecular players in VM include vascular endothelial (VE)-cadherin, Ephrin type-A receptor 2 (EphA2), focal adhesion kinase (FAK), matrix metalloproteinases (MMPs), and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][4][5][6] These molecules and pathways contribute to the endothelial-like phenotype, cellular remodeling, and matrix deposition necessary for the formation of VM networks.

## Foslinanib (CVM-1118): An Overview

**Foslinanib** is a synthetic 2-phenyl-4-quinolone derivative that has demonstrated potent anticancer and anti-vasculogenic mimicry activities.[7][8][9] It is a phosphoric ester prodrug that is rapidly and completely metabolized to its active form, CVM-1125, following oral administration. [8] **Foslinanib** is currently undergoing Phase 2a clinical trials for the treatment of advanced neuroendocrine tumors and hepatocellular carcinoma.[7][9][10][11]

# Mechanism of Action: Inhibition of the TRAP1/HIF- $1\alpha$ Axis

The primary mechanism by which **Foslinanib** inhibits vasculogenic mimicry involves the targeting of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[7][8][12]

The active metabolite of **Foslinanib**, CVM-1125, directly binds to TRAP1, a mitochondrial chaperone protein that is frequently overexpressed in cancer cells.[7][8] This binding leads to a reduction in the protein levels of TRAP1.[7][8] The downregulation of TRAP1 disrupts its downstream signaling, resulting in two key events:

- Reduction of Cellular Succinate Levels: The disruption of TRAP1 function leads to decreased levels of cellular succinate.[7][8]
- Destabilization of Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ): The reduction in TRAP1-mediated signaling leads to the destabilization of HIF- $1\alpha$ , a critical transcription factor in the cellular response to hypoxia and a key driver of VM.[5][7][8]

By destabilizing HIF-1 $\alpha$ , **Foslinanib** effectively suppresses the expression of genes associated with VM, such as VEGFA, VEGFR1, and EphA2, thereby inhibiting the formation of vessel-like networks by tumor cells.[13] In addition to its anti-VM effects, the targeting of TRAP1 by



**Foslinanib** also induces mitochondrial apoptosis and suppresses overall tumor cell growth.[7] [8][12]

# Signaling Pathways in Vasculogenic Mimicry and Foslinanib's Point of Intervention

The formation of vasculogenic mimicry is a complex process orchestrated by a network of interconnected signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of VM, influencing cell survival, proliferation, and the expression of endothelial-associated markers.[4] [14][15] Another critical pathway involves Focal Adhesion Kinase (FAK), which plays a pivotal role in cell motility, invasion, and the remodeling of the extracellular matrix through the activation of MMPs.[1][16][17] VE-cadherin, a key component of cell-cell junctions, is aberrantly expressed in aggressive tumor cells and is essential for the formation of stable VM networks. [18][19][20]

**Foslinanib**'s mechanism of action, through the inhibition of the TRAP1/HIF- $1\alpha$  axis, intersects with these pathways by downregulating the expression of key VM-associated genes that are often downstream targets of these signaling cascades.





Click to download full resolution via product page

Caption: Mechanism of Foslinanib in inhibiting vasculogenic mimicry.



Click to download full resolution via product page

Caption: Overview of key signaling pathways in VM and Foslinanib's intervention.

## **Quantitative Data on Foslinanib's Efficacy**



The following tables summarize the available quantitative data from preclinical and clinical studies of **Foslinanib** (CVM-1118).

Table 1: Preclinical Activity of CVM-1125 (Active Metabolite of **Foslinanib**)

| Parameter                         | Value        | Cell Lines/Model                    | Reference |
|-----------------------------------|--------------|-------------------------------------|-----------|
| In Vitro Growth Inhibition (GI50) | < 100 nM     | 87% of NCI 60 cell<br>lines         | [7][8]    |
| In Vivo VM Inhibition             | Demonstrated | HCT-116 colorectal cancer xenograft | [8]       |

Table 2: Clinical Trial Data for **Foslinanib** (CVM-1118)

| Trial Phase | Indication                           | Parameter                                    | Value      | Reference |
|-------------|--------------------------------------|----------------------------------------------|------------|-----------|
| Phase 2a    | Advanced<br>Neuroendocrine<br>Tumors | Median<br>Progression-Free<br>Survival (PFS) | 6.9 months | [11][13]  |

# Experimental Protocols for Vasculogenic Mimicry Assays

The following is a detailed, representative protocol for an in vitro vasculogenic mimicry assay using a Matrigel-based tube formation model. This method is commonly used to assess the VM potential of cancer cells and to evaluate the efficacy of inhibitory compounds like **Foslinanib**.

## In Vitro Vasculogenic Mimicry Tube Formation Assay

Objective: To quantitatively assess the ability of aggressive cancer cells to form tubular networks on a basement membrane matrix and to measure the inhibitory effect of **Foslinanib**.

#### Materials:

Aggressive cancer cell line known to exhibit VM (e.g., MDA-MB-231, U87, HCT-116)



- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Matrigel® Basement Membrane Matrix (or equivalent)
- 96-well cell culture plates
- Foslinanib (CVM-1118) or its active metabolite CVM-1125
- Vehicle control (e.g., DMSO)
- Calcein AM (for visualization, optional)
- Inverted microscope with imaging capabilities
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

#### Procedure:

- Preparation of Matrigel Plates:
  - Thaw Matrigel on ice overnight at 4°C.
  - Pre-chill pipette tips and a 96-well plate at -20°C for at least 30 minutes.
  - Working quickly on ice, add 50 μL of Matrigel to each well of the pre-chilled 96-well plate.
  - Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Cell Seeding and Treatment:
  - Harvest cancer cells using standard trypsinization methods.
  - Resuspend the cells in a serum-free or low-serum medium to a final concentration of 2 x 105 cells/mL.
  - Prepare serial dilutions of Foslinanib/CVM-1125 and the vehicle control in the same medium.



- In separate tubes, mix the cell suspension with the different concentrations of Foslinanib or vehicle control.
- $\circ$  Carefully add 100  $\mu$ L of the cell suspension/treatment mixture to each Matrigel-coated well (final cell count of 2 x 104 cells/well).

#### Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours. The optimal incubation time should be determined empirically for the specific cell line.
- Visualization and Imaging:
  - After incubation, examine the wells under an inverted microscope for the formation of tube-like structures.
  - (Optional) For enhanced visualization, the cells can be stained with Calcein AM.
  - Capture images from at least three random fields of view for each well at 4x or 10x magnification.

#### Quantification:

- Analyze the captured images using ImageJ with the Angiogenesis Analyzer plugin or similar software.
- Quantify the following parameters for each condition:
  - Total tube length
  - Number of nodes/junctions
  - Number of meshes
- Calculate the percentage of inhibition for each parameter relative to the vehicle control.





Click to download full resolution via product page

Caption: Experimental workflow for an in vitro vasculogenic mimicry assay.

### **Conclusion and Future Directions**



**Foslinanib** represents a first-in-class therapeutic agent that effectively targets vasculogenic mimicry, a critical mechanism of tumor progression and drug resistance.[9] Its unique mechanism of action, centered on the inhibition of the TRAP1/HIF- $1\alpha$  signaling axis, distinguishes it from conventional anti-angiogenic therapies. The preclinical and early clinical data for **Foslinanib** are promising, suggesting its potential as a valuable addition to the oncology treatment landscape.

Future research should focus on further elucidating the downstream effects of TRAP1 inhibition and exploring the potential synergistic effects of **Foslinanib** with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapies. The identification of predictive biomarkers for **Foslinanib** response will also be crucial for patient selection and the design of future clinical trials. As our understanding of the molecular intricacies of vasculogenic mimicry continues to grow, targeted therapies like **Foslinanib** will undoubtedly play an increasingly important role in the management of aggressive cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Molecular regulation of vasculogenic mimicry in tumors and potential tumor-target therapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Anticancer Therapeutic Strategies in Vasculogenic Mimicry PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor vasculogenic mimicry formation as an unfavorable prognostic indicator in patients with breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of vasculogenic mimicry in hypoxic tumor microenvironments PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular mimicry: Triggers, molecular interactions and in vivo models PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathology & Oncology Research | CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 [porjournal.com]
- 9. CVM-1118 | TaiRx, Inc. | New Drug Development [trx.com.tw]
- 10. Foslinanib | C16H13FNO6P | CID 49840582 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. foslinanib immediate release (CVM-1118) / TaiRx [delta.larvol.com]
- 12. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FAK in cancer: mechanistic findings and clinical applications PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK in Cancer: From Mechanisms to Therapeutic Strategies PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Expression and functional significance of VE-cadherin in aggressive human melanoma cells: Role in vasculogenic mimicry PMC [pmc.ncbi.nlm.nih.gov]
- 20. VE-Cadherin modulates β-catenin/TCF-4 to enhance Vasculogenic Mimicry PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Foslinanib in Inhibiting Vasculogenic Mimicry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607536#the-role-of-foslinanib-in-inhibiting-vasculogenic-mimicry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com